molecular formula C16H18N6O3 B2894817 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034200-72-9

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2894817
CAS RN: 2034200-72-9
M. Wt: 342.359
InChI Key: FQXXFCZYGXXZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complexes of Palladium(II) Chloride with Pyrazolyl Propanamide Derivatives

This research explores the synthesis and characterization of new derivatives of polyfunctional ligands, including those similar to the compound . These derivatives form complexes with Palladium(II) chloride, showcasing the potential for creating supramolecular structures. Such complexes could be pivotal in catalysis and materials science, emphasizing the versatility of these compounds in scientific research (Palombo et al., 2019).

Antidepressant Potential of Pyrazole Derivatives

Another study discusses the synthesis of a series of compounds, including pyrazole derivatives, identifying potential antidepressants. This highlights the compound's utility in drug discovery, particularly in the development of new therapeutic agents with reduced side effects (Bailey et al., 1985).

Synthesis of Novel Oxadiazole Heterocyclic Compounds

A study on the synthesis of 1,2,4-oxadiazole heterocyclic compounds containing 2-H-pyranopyridine-2-one moiety showcases the compound's role in creating entities with expected hypertensive activity. This suggests its applications in developing new cardiovascular drugs (Kumar & Mashelker, 2007).

Insecticidal and Antibacterial Potential of Pyrazole Linked Pyrimidine Derivatives

Research on the synthesis of pyrimidine linked pyrazole heterocyclics and their evaluation for insecticidal and antibacterial activities points to the compound's use in agriculture and antimicrobial therapy. Such studies are crucial for developing new pesticides and antibiotics, indicating the broad applicability of these compounds in both health and environmental protection (Deohate & Palaspagar, 2020).

properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O3/c1-9-12(10(2)21-20-9)3-4-13(23)18-8-15-19-16(22-25-15)11-5-6-17-14(24)7-11/h5-7H,3-4,8H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXXFCZYGXXZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.